Acyclovir

Pharmacokinetics Prodrug Bioavailability

Acyclovir's dual-step selectivity—requiring viral TK phosphorylation before inhibiting viral DNA polymerase—makes it the gold-standard positive control for benchmarking novel antiviral selectivity. Its low oral bioavailability (10–20%) establishes it as a model BCS III/IV compound for evaluating prodrugs, cyclodextrin complexes, and nanoparticles. Resistance prevalence <1% in immunocompetent vs. immunocompromised populations enables its use as a selective pressure tool to study resistance mutations. Procure to ensure reproducible, publication-grade antiviral research.

Molecular Formula C8H11N5O3
Molecular Weight 225.20 g/mol
CAS No. 125440-97-3
Cat. No. B10774731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyclovir
CAS125440-97-3
Molecular FormulaC8H11N5O3
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCO)N=C(NC2=O)N
InChIInChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
InChIKeyMKUXAQIIEYXACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes75 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid;  slightly soluble in water;  insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L

Acyclovir CAS 125440-97-3: A Synthetic Nucleoside Analogue for Herpesvirus Research and Pharmaceutical Production


Acyclovir (CAS 125440-97-3; also designated 59277-89-3), a synthetic purine nucleoside analogue, exhibits potent in vitro inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV) [1]. Its molecular formula is C8H11N5O3, with a molecular weight of 225.21 g/mol [2]. The compound is a deoxyguanosine analogue distinguished by an acyclic side chain, which lacks the 3′-hydroxyl group of natural nucleosides [3].

Why Acyclovir (CAS 125440-97-3) Cannot Be Directly Replaced by Prodrugs or Alternative Nucleoside Analogues in Research Protocols


Acyclovir's antiviral activity and therapeutic window are governed by a unique, multi-step activation cascade initiated exclusively by viral thymidine kinase (TK) [1]. Substituting acyclovir with a prodrug like valacyclovir, or a structurally similar analogue like ganciclovir, introduces profound pharmacokinetic and pharmacodynamic differences that can critically alter experimental outcomes. For instance, valacyclovir provides a 3- to 5-fold increase in acyclovir systemic exposure due to enhanced oral absorption [2], a variable that must be rigorously controlled in comparative studies. Furthermore, acyclovir exhibits distinct differences in antiviral potency and resistance profile compared to ganciclovir and penciclovir, as demonstrated by comparative in vitro studies [3]. Therefore, assuming interchangeability between acyclovir and its analogues without accounting for these quantifiable differences can invalidate research findings and compromise the quality of pharmaceutical development.

Quantitative Differentiation Guide: Acyclovir vs. Key Comparators for Research and Industrial Selection


Oral Bioavailability: Acyclovir vs. Valacyclovir and Famciclovir Prodrugs

Acyclovir exhibits low and dose-dependent oral bioavailability, a key limitation addressed by its prodrugs. In a head-to-head clinical study, the mean bioavailability of acyclovir from oral acyclovir (200 mg) was 26.7%, compared to 44.9% from valacyclovir (1000 mg, equivalent to 694 mg acyclovir) [1]. This difference is even more pronounced when compared to historical data, where acyclovir bioavailability is typically cited as 10-20%, while valacyclovir yields ~55% and famciclovir yields 77% bioavailability [2][3].

Pharmacokinetics Prodrug Bioavailability

In Vitro Antiviral Potency: Acyclovir vs. Ganciclovir, Penciclovir, and Idoxuridine

The in vitro antiviral efficacy of acyclovir varies significantly across herpesviruses and is notably less potent against certain strains compared to other antivirals. In a plaque-reduction assay using feline herpesvirus type-1 (FHV-1), acyclovir exhibited a median IC50 of 57.9 μM, which is substantially higher (less potent) than ganciclovir (5.2 μM), idoxuridine (4.3 μM), penciclovir (13.9 μM), and cidofovir (11.0 μM) [1]. However, against HSV-1 and HSV-2, acyclovir demonstrates high potency, with reported IC50 values of 0.85 μM and 0.86 μM, respectively .

Antiviral IC50 HSV In Vitro

Mechanism of Action and Selectivity: Acyclovir Triphosphate Inhibition of Viral vs. Cellular DNA Polymerase

Acyclovir's therapeutic index is underpinned by a dual selectivity mechanism. The initial phosphorylation step is catalyzed by viral thymidine kinase (TK) with high affinity, a process essentially absent in uninfected cells [1]. The resultant acyclovir triphosphate (ACV-TTP) then acts as a competitive inhibitor and DNA chain terminator. Critically, ACV-TTP inhibits the viral DNA polymerase with a potency that is 10 times greater than its inhibition of the host cellular DNA polymerase α [2].

Mechanism of Action Selectivity DNA Polymerase

Prevalence of Acyclovir Resistance in Immunocompetent vs. Immunocompromised Populations

The development of acyclovir-resistant HSV strains is a clinically relevant concern. A systematic review of prevalence data indicates that acyclovir-resistant HSV is infrequent in the immunocompetent population, generally reported at below 1%, irrespective of treatment history [1]. In stark contrast, the prevalence of acyclovir-resistant strains is substantially higher among immunocompromised individuals, particularly in hematopoietic stem cell transplant recipients [1].

Antiviral Resistance Prevalence Immunocompromised

Aqueous Solubility and Bioavailability Enhancement via Cyclodextrin Complexation

Acyclovir's limited aqueous solubility contributes to its low and variable oral absorption. Formulation strategies are often employed to overcome this barrier. An inclusion complex of acyclovir with hydroxypropyl-beta-cyclodextrin (HP-β-CD) demonstrated a significant improvement in in vivo performance. In a rat model, the relative bioavailability of acyclovir from the HP-β-CD inclusion complex was approximately 160% compared to a physical mixture of the drug and excipient (p < 0.0001) [1].

Formulation Solubility Bioavailability Cyclodextrin

Strategic Application Scenarios for Acyclovir in Research and Pharmaceutical Development


In Vitro Selectivity Studies for Herpesvirus DNA Polymerase Inhibitors

Acyclovir's well-characterized dual-step selectivity mechanism—requiring initial phosphorylation by viral thymidine kinase followed by preferential inhibition of viral DNA polymerase—makes it an ideal tool compound for comparative studies. Researchers can use acyclovir as a positive control to benchmark the selectivity index of novel compounds by quantifying the ratio of IC50 values between infected and uninfected cell lines, or between viral and cellular DNA polymerases in enzymatic assays [1][2].

Prodrug and Formulation Development for Enhanced Oral Bioavailability

Given its low and variable oral bioavailability (10-20%), acyclovir serves as a model BCS Class III/IV compound for developing and evaluating novel drug delivery systems. Its pharmacokinetic profile makes it an excellent candidate for testing the performance of prodrugs, inclusion complexes (e.g., with cyclodextrins), and nanoparticulate formulations aimed at improving oral absorption and systemic exposure [3][4].

Antiviral Resistance Surveillance in Diverse Host Models

The stark contrast in acyclovir resistance prevalence between immunocompetent (<1%) and immunocompromised populations highlights its utility as a selective pressure tool. Acyclovir can be used in controlled in vitro and in vivo models to study the emergence, genotypic mechanisms (e.g., TK or DNA polymerase mutations), and fitness costs of antiviral resistance in herpesviruses, particularly when evaluating the efficacy of next-generation therapies against resistant strains [5].

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